molecular formula C17H14N4O4 B2930788 5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 903850-27-1

5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2930788
CAS No.: 903850-27-1
M. Wt: 338.323
InChI Key: IHSPJDOLVSVABX-UHFFFAOYSA-N
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Description

The compound 5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile (hereafter referred to as the target compound) is a heterocyclic molecule featuring:

  • A central 1,3-oxazole ring substituted at position 4 with a nitrile group.
  • A furan-2-yl group at position 2 of the oxazole.
  • A piperazine ring at position 5, functionalized with a furan-2-carbonyl moiety.

Properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c18-11-12-17(25-15(19-12)13-3-1-9-23-13)21-7-5-20(6-8-21)16(22)14-4-2-10-24-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSPJDOLVSVABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Furan-2-carbonyl Chloride: Furan-2-carboxylic acid is treated with thionyl chloride to form furan-2-carbonyl chloride.

    Piperazine Derivatization: Piperazine is reacted with furan-2-carbonyl chloride to form 4-(furan-2-carbonyl)piperazine.

    Oxazole Formation: The intermediate 4-(furan-2-carbonyl)piperazine is then reacted with 2-furan-2-yl-1,3-oxazole-4-carbonitrile under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,3-diones.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-diones.

    Reduction: Alcohol derivatives of the piperazine moiety.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperazine-Furan/Oxazole Motifs

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents Key Features
Target Compound 1,3-Oxazole - 2-(Furan-2-yl), 4-CN, 5-[4-(Furan-2-carbonyl)piperazine] Dual furan groups; nitrile for hydrogen bonding
2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile (CID 28819011) 1,3-Oxazole - 2-(Furan-2-yl), 4-CN, 5-piperazine (unsubstituted) Lacks furan-carbonyl on piperazine; simpler structure
(E)-2-(4-Chlorostyryl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]oxazole-4-carbonitrile 1,3-Oxazole - 2-(4-Chlorostyryl), 4-CN, 5-[4-(Furan-2-carbonyl)piperazine] Styryl group enhances lipophilicity; chlorine for electronic effects
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile 1,3-Oxazole - 2-(Furan-2-yl), 4-CN, 5-[4-(Chloroacetyl)piperazine] Chloroacetyl group may confer reactivity but discontinued due to instability
5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile 1,3-Oxazole - 4-Methylpiperazine, 2-Aryl-sulfonyl, 4-CN Bulky sulfonyl group; methylpiperazine for improved solubility
Key Observations:
  • The chlorostyryl substituent in increases molecular weight (408.8 g/mol vs. ~347.3 g/mol for the target compound) and may improve membrane permeability.
  • Chloroacetyl analogs are discontinued, suggesting the furan-carbonyl group in the target compound offers better stability.
Key Observations:
  • Furan-containing heterocycles (e.g., thiazolyl hydrazones ) show moderate antifungal activity, though less potent than azoles like fluconazole.
  • The nitrile group in the target compound may enhance binding to metalloenzymes or participate in dipole interactions, similar to pyridine-based inhibitors .

Physicochemical Properties

Table 3: Predicted Physicochemical Data for Selected Compounds
Compound Molecular Formula Molecular Weight (g/mol) Predicted CCS (Ų, [M+H]+) Notable Features
Target Compound C16H13N5O3 347.3 ~156.2 (estimated) Dual furan; moderate polarity
CID 28819011 C12H12N4O2 244.25 156.2 Simpler structure; lower molecular weight
(E)-2-(4-Chlorostyryl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]oxazole-4-carbonitrile C21H17ClN4O3 408.8 N/A Increased lipophilicity; halogen substituent
Key Observations:
  • The target compound’s collision cross-section (CCS) is comparable to CID 28819011, suggesting similar conformational flexibility .
  • Higher molecular weight analogs (e.g., ) may exhibit slower metabolic clearance.

Biological Activity

5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, furan moieties, and an oxazole ring. Its molecular formula is C14H14N4O3C_{14}H_{14}N_4O_3 with a molecular weight of approximately 286.29 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of compounds containing oxazole and piperazine structures exhibit notable antitumor activity. For instance, compounds with similar frameworks have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances the cytotoxicity of these compounds .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-75.6
Compound BA5493.2
Compound CHeLa4.8

Anticonvulsant Activity

Compounds containing piperazine and oxazole moieties have also been evaluated for anticonvulsant properties. One study highlighted that certain derivatives exhibited protective effects in animal models against seizures induced by pentylenetetrazole (PTZ), demonstrating their potential as anticonvulsants .

Table 2: Anticonvulsant Activity

Compound NameModel UsedProtection (%)Reference
Compound DPTZ-induced seizure100
Compound EMaximal electroshock85

The mechanisms underlying the biological activities of 5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile are likely multifaceted:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Receptor Activity : The piperazine ring may interact with neurotransmitter receptors, contributing to anticonvulsant effects.
  • Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

A notable study involved the synthesis and evaluation of a series of oxazole-piperazine derivatives for their anticancer properties. Among these, one compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

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